molecular formula C28H50N4O7 B1671546 Epoxomicina CAS No. 134381-21-8

Epoxomicina

Número de catálogo: B1671546
Número CAS: 134381-21-8
Peso molecular: 554.7 g/mol
Clave InChI: DOGIDQKFVLKMLQ-JTHVHQAWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Research

Epoxomicin has been widely used in cancer research due to its ability to induce apoptosis in tumor cells. Studies have shown that it effectively inhibits the growth of various cancer cell lines, including those from melanoma and multiple myeloma. For instance, it has been demonstrated to enhance p53 stabilization and inhibit NF-κB activation, which are crucial pathways in tumorigenesis .

Inflammation Studies

The compound has also been utilized in studies investigating inflammatory responses. Epoxomicin inhibits NF-κB-mediated signaling pathways, which are pivotal in inflammation. In murine models, epoxomicin has shown efficacy in reducing inflammation and edema, indicating its potential as an anti-inflammatory agent .

Neurodegenerative Diseases

Recent research has explored epoxomicin's role in neurodegenerative diseases by targeting proteasomal degradation pathways that are often disrupted in conditions like Alzheimer's disease and Parkinson's disease. By inhibiting the proteasome, epoxomicin may help restore normal protein homeostasis and reduce neurotoxic protein accumulation .

Case Study 1: Cancer Cachexia

A study focused on cancer cachexia demonstrated that epoxomicin treatment improved muscle mass and metabolic profiles in tumor-bearing mice. The administration of epoxomicin reduced calpain activity and expression levels of muscle atrophy-related genes, suggesting its potential as a therapeutic agent for managing cachexia associated with cancer .

Case Study 2: Neuroprotection

In a model of Parkinson's disease induced by neurotoxicants, epoxomicin was shown to mitigate oxidative stress and reduce inflammatory mediators. This protective effect was attributed to the inhibition of proteasomal degradation pathways that contribute to neuronal cell death .

Comparison Table of Epoxomicin with Other Proteasome Inhibitors

FeatureEpoxomicinBortezomibCarfilzomib
SelectivityHighModerateHigh
Chymotrypsin-like ActivityStrongly inhibitedModerately inhibitedStrongly inhibited
NF-κB InhibitionYesYesYes
Clinical Approval StatusResearch use onlyApproved for myelomaApproved for myeloma
MechanismCovalent bindingReversible inhibitionIrreversible inhibition

Mecanismo De Acción

La epoxicomicina ejerce sus efectos inhibiendo selectivamente el proteasoma, un complejo de proteasa multicatalítico responsable de la degradación de proteínas ubiquitinadas. Se une covalentemente a las subunidades catalíticas del proteasoma, inhibiendo principalmente la actividad quimotripsina-like . Esta inhibición conduce a la acumulación de proteínas ubiquitinadas, interrumpiendo diversos procesos celulares como la progresión del ciclo celular, la apoptosis y la activación de NF-kB .

Compuestos similares:

Unicidad de la epoxicomicina: La epoxicomicina es única debido a su alta selectividad y potencia como inhibidor del proteasoma. A diferencia de otros inhibidores, no afecta a las proteasas no proteasómicas, lo que la convierte en una herramienta valiosa para estudiar la función del proteasoma y desarrollar terapias dirigidas .

Análisis Bioquímico

Biochemical Properties

Epoxomicin specifically targets the proteasome . Utilizing bio-tinylated-epoxomicin as a molecular probe, it has been demonstrated that Epoxomicin covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome . Enzymatic analyses with purified bovine erythrocyte proteasome reveal that Epoxomicin potently inhibits primarily the chymotrypsin-like activity .

Cellular Effects

Epoxomicin-induced proteasome inhibition promotes both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol . This results in potassium efflux-dependent absence in melanoma 2 (AIM2) inflammasome activation and subsequent interleukin-1β secretion in ARPE-19 cells .

Molecular Mechanism

Epoxomicin specifically targets the proteasome . Utilizing bio-tinylated-epoxomicin as a molecular probe, it has been demonstrated that Epoxomicin covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome . This binding leads to the potent inhibition of primarily the chymotrypsin-like activity .

Temporal Effects in Laboratory Settings

Additional indicators of protein turnover were also increased, including bilirubin, a degradation product of heme-containing proteins, and 3-methylhistidine .

Dosage Effects in Animal Models

In a canine model of myocardial ischemia/reperfusion, Epoxomicin administered before ischemia did not alter infarct size . Proteasome inhibition by Epoxomicin after volume overload induced by chronic myocardial infarction in the mouse (LAD ligation) improved cardiac remodeling and contractile .

Metabolic Pathways

Epoxomicin is involved in the ubiquitin pathway in which proteins targeted for destruction are ligated to the 76-aa polypeptide ubiquitin . Once targeted, ubiquitinated proteins then serve as substrates for the 26S proteasome, a multicatalytic protease that cleaves proteins into short peptides through the action of its three major proteolytic activities .

Transport and Distribution

It is known that Epoxomicin specifically targets the proteasome , suggesting that it may be transported to wherever proteasomes are located within the cell.

Subcellular Localization

Given that Epoxomicin targets the proteasome , it is likely that it localizes to wherever proteasomes are found within the cell. Proteasomes are typically found throughout the cell, including in the nucleus and the cytoplasm .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La epoxicomicina se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una estructura de tetrapeptido epoxy-cetona. La síntesis típicamente implica el uso de ligandos quirales y métodos de epoxidación asimétrica catalítica . Los pasos clave incluyen la formación del grupo epoxi y el posterior acoplamiento de residuos de aminoácidos para formar la cadena de tetrapeptido .

Métodos de producción industrial: La producción industrial de epoxicomicina implica la fermentación de especies específicas de Actinomycetes, seguida de procesos de extracción y purificación . El compuesto se somete entonces a modificaciones químicas adicionales para mejorar su estabilidad y actividad.

Análisis De Reacciones Químicas

Tipos de reacciones: La epoxicomicina experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen dioles, alcoholes y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .

Comparación Con Compuestos Similares

Uniqueness of Epoxomicin: Epoxomicin is unique due to its high selectivity and potency as a proteasome inhibitor. Unlike other inhibitors, it does not affect non-proteasomal proteases, making it a valuable tool for studying proteasome function and developing targeted therapies .

Actividad Biológica

Epoxomicin is a natural product derived from the actinomycete Actinomycetes and is recognized as a potent and selective inhibitor of the proteasome, a crucial component in cellular protein degradation and regulation. This compound has garnered significant attention due to its biological activities, particularly its antitumor and anti-inflammatory properties. This article delves into the biological activity of epoxomicin, supported by data tables, case studies, and detailed research findings.

Proteasome Inhibition

Epoxomicin primarily exerts its biological effects through the selective inhibition of the proteasome's catalytic activities. It has been shown to covalently bind to specific β subunits of the proteasome, including LMP7, X, MECL1, and Z. This binding leads to the inhibition of chymotrypsin-like activity more potently than other proteasome inhibitors like lactacystin and MG-132 . The inhibition of proteasome activity disrupts various cellular processes, including cell cycle progression and NF-κB activation.

Anti-inflammatory Effects

Research indicates that epoxomicin significantly inhibits NF-κB-mediated pro-inflammatory signaling pathways. In a study involving cardiac hypertrophy models, epoxomicin treatment reduced NF-κB activity and associated inflammatory markers, demonstrating its potential as an anti-inflammatory agent .

Antitumor Activity

Epoxomicin has demonstrated notable antitumor activity in various preclinical models. For instance, it exhibited strong inhibitory effects against B16 melanoma tumors in mice . The mechanism underlying this antitumor effect is closely linked to its ability to induce apoptosis in cancer cells through proteasome inhibition.

Table 1: Summary of Antitumor Efficacy in Preclinical Studies

Study ReferenceTumor TypeModelEfficacy
B16 melanomaMurine modelStrong
P388 leukemiaMouse modelModerate
VariousIn vitro/in vivoPotent

Cardiac Remodeling

In studies focused on cardiac health, epoxomicin has been shown to reverse preexisting cardiac hypertrophy. Mice subjected to pressure overload exhibited reduced myocyte apoptosis and improved cardiac function when treated with epoxomicin. Specifically, it stabilized ejection fraction and reduced collagen deposition in heart tissues .

Table 2: Effects of Epoxomicin on Cardiac Parameters

ParameterControl Group (Vehicle)Epoxomicin Group
Left Ventricle-to-Tibial Length Ratio (LV/TL)IncreasedStabilized
Myocyte Cross-sectional Area (MCA)IncreasedReduced
Ejection FractionDecreasedStabilized
Collagen ContentIncreased (8-fold)Reduced (1.5-fold)

Study on Inflammasome Activation

A recent study highlighted epoxomicin's role in activating the AIM2 inflammasome in human retinal pigment epithelial (RPE) cells. The research found that epoxomicin induced IL-1β release more effectively than MG-132, suggesting that it might play a role in inflammatory diseases by modulating inflammasome pathways .

Study on Cardiac Hypertrophy Reversal

In another investigation, epoxomicin was administered to mice with induced cardiac hypertrophy. The results indicated significant reductions in markers of heart failure and apoptosis compared to control groups. This study supports the potential therapeutic application of epoxomicin in managing heart diseases related to proteasome dysfunction .

Propiedades

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGIDQKFVLKMLQ-JTHVHQAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044073
Record name Epoxomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134381-21-8
Record name Epoxomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134381-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxomicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOXOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoxomicin
Reactant of Route 2
Reactant of Route 2
Epoxomicin
Reactant of Route 3
Reactant of Route 3
Epoxomicin
Reactant of Route 4
Reactant of Route 4
Epoxomicin
Reactant of Route 5
Epoxomicin
Reactant of Route 6
Reactant of Route 6
Epoxomicin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.